molecular formula C20H14N2O B5199061 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile CAS No. 111861-46-2

3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B5199061
CAS No.: 111861-46-2
M. Wt: 298.3 g/mol
InChI Key: JPZDEUZACTYRAF-UHFFFAOYSA-N
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Description

3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile is an organic compound with the molecular formula C20H14N2O. . This compound is characterized by a fused ring system that includes a naphthalene ring, a pyran ring, and a phenyl group, making it a structurally complex molecule.

Preparation Methods

The synthesis of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile typically involves multi-step organic reactions. One common method is the one-pot condensation reaction, which involves the reaction of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a base such as calcium carbonate in ethanol . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitrile group to primary amines, which can further react to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes by binding to specific proteins or DNA, thereby inhibiting cell proliferation and inducing apoptosis . The exact molecular pathways and targets are still under investigation, but its activity against cancer cells suggests a potential role in disrupting cell cycle regulation.

Comparison with Similar Compounds

3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile can be compared with other benzochromene derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the balance of hydrophobic and hydrophilic properties, which can be fine-tuned for desired applications.

Properties

IUPAC Name

3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-12-16-18(14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-17(19)23-20(16)22/h1-11,18H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZDEUZACTYRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385513
Record name 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111861-46-2
Record name 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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